Cas no 1806437-84-2 (Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate)

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate is a halogenated aromatic ester with a reactive bromo- and oxopropyl substituent, making it a versatile intermediate in organic synthesis. The presence of both bromine and iodine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling selective functionalization. The ester group provides additional reactivity for further derivatization, including hydrolysis or transesterification. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for constructing complex molecules. Its stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile supports precise synthetic applications.
Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate structure
1806437-84-2 structure
商品名:Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate
CAS番号:1806437-84-2
MF:C12H12BrIO3
メガワット:411.030355453491
CID:4955430

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate
    • インチ: 1S/C12H12BrIO3/c1-2-17-12(16)9-3-8(4-10(14)6-9)5-11(15)7-13/h3-4,6H,2,5,7H2,1H3
    • InChIKey: IGAIYNMJESXYTO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(=O)OCC)C=C(C=1)CC(CBr)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 283
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015007874-1g
Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate
1806437-84-2 97%
1g
1,564.50 USD 2021-06-21

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate 関連文献

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoateに関する追加情報

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate: A Comprehensive Overview

Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate, with the CAS number 1806437-84-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which incorporates both bromine and iodine substituents, making it a valuable tool in various chemical reactions and applications. The benzoate moiety serves as the central framework, while the ethyl group adds to its versatility in synthetic processes.

The compound's structure is characterized by a benzene ring substituted with an ethyl ester group at position 3 and an iodine atom at position 5. Additionally, the side chain at position 3 includes a bromine atom and a ketone group, which contribute to its reactivity and potential for use in advanced chemical transformations. Recent studies have highlighted the importance of such multifunctional compounds in drug discovery and material synthesis, where precise control over molecular architecture is crucial.

One of the most recent advancements involving Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate is its application in click chemistry. Researchers have demonstrated that the bromine and iodine substituents can act as reactive handles, enabling efficient cross-coupling reactions. These reactions are pivotal in constructing complex molecules with high precision, which is essential for developing new pharmaceutical agents and advanced materials.

In terms of synthesis, this compound can be prepared through a multi-step process involving Friedel-Crafts acylation and subsequent substitution reactions. The presence of both halogens (bromine and iodine) allows for selective functionalization, a feature that has been exploited in recent studies to create libraries of structurally diverse compounds. Such libraries are invaluable for high-throughput screening in drug discovery.

Another area where Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate has shown promise is in optoelectronic materials. The benzene ring system provides a rigid structure that can be tailored to exhibit specific electronic properties. By modifying the substituents, researchers have been able to tune the compound's absorption and emission spectra, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Furthermore, the compound's stability under various reaction conditions has been extensively studied. Recent findings indicate that it exhibits remarkable thermal stability up to 200°C, which is advantageous for industrial-scale synthesis processes. Its solubility properties also make it suitable for use in polar aprotic solvents, facilitating its incorporation into solution-based chemical reactions.

In conclusion, Ethyl 3-(3-bromo-2-oxopropyl)-5-iodobenzoate (CAS No: 1806437-84-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and stability make it an indispensable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, its role in advancing scientific and technological frontiers is expected to grow significantly.

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